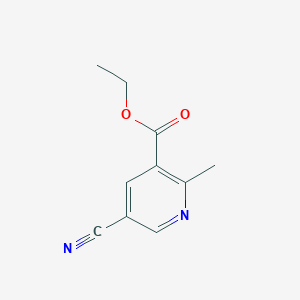
Ethyl 5-cyano-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-2-methylnicotinate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of nicotinic acid and features a pyridine ring substituted with a cyano group at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 5-cyano-2-methylnicotinate involves the reaction of ethyl 5-bromo-2-methylpyridine-3-carboxylate with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium as a catalyst. The reaction is carried out in N,N-dimethylformamide at 100°C under an inert nitrogen atmosphere for 16 hours. The product is then purified by silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles are often applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-2-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Zinc cyanide, tetrakis(triphenylphosphine)palladium, N,N-dimethylformamide.
Reduction: Lithium aluminum hydride, ether solvents.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Substitution: Various substituted nicotinates.
Reduction: Ethyl 5-amino-2-methylnicotinate.
Oxidation: Ethyl 5-cyano-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-cyano-2-methylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 5-methylnicotinate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Nicotinic acid: The parent compound, lacking the ester and cyano groups.
Uniqueness: Ethyl 5-cyano-2-methylnicotinate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 5-cyano-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)6-12-7(9)2/h4,6H,3H2,1-2H3 |
InChI Key |
NEJOOOQDGVMSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















